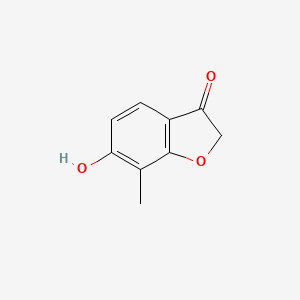

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Description

The exact mass of the compound 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157019. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-7(10)3-2-6-8(11)4-12-9(5)6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIBNARWIWVYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303158 | |

| Record name | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21861-22-3 | |

| Record name | 21861-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one from 2-methylresorcinol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, a molecule of significant interest in medicinal chemistry, starting from the readily available precursor, 2-methylresorcinol. The synthesis is strategically designed around a two-step sequence involving a Houben-Hoesch acylation followed by an intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the analytical characterization of the target compound. The causality behind the selection of reagents and reaction conditions is explained to provide a robust framework for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4][5] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][4] The specific target molecule, 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, with its defined substitution pattern, presents a valuable building block for the synthesis of novel therapeutic agents. Its structural features, including the phenolic hydroxyl group and the lactone-like moiety, suggest potential for hydrogen bonding and other interactions with biological targets.

This guide details a logical and efficient synthetic route to this promising molecule from 2-methylresorcinol, a commercially available and cost-effective starting material. The proposed pathway is designed for both laboratory-scale synthesis and potential scalability.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one from 2-methylresorcinol is envisioned to proceed through a two-step sequence:

-

Houben-Hoesch Acylation: The initial step involves the acylation of 2-methylresorcinol with chloroacetonitrile in the presence of a Lewis acid catalyst and hydrogen chloride to yield the key intermediate, 2-(chloroacetyl)-3-methylhydroquinone.

-

Intramolecular Cyclization: The second step is a base-catalyzed intramolecular Williamson ether synthesis, where the phenolic hydroxyl group displaces the chloride to form the benzofuranone ring.

Caption: Proposed two-step synthesis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

Mechanistic Insights and Rationale

Step 1: Houben-Hoesch Acylation

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich aromatic compounds and nitriles.[6][7][8] The reaction is particularly effective with polyhydroxy phenols like resorcinol derivatives due to their high nucleophilicity.[9][10]

Mechanism:

-

Activation of the Nitrile: Chloroacetonitrile is activated by the Lewis acid (e.g., zinc chloride) and hydrogen chloride to form a highly electrophilic nitrilium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-methylresorcinol attacks the nitrilium ion. The substitution is directed ortho to the hydroxyl groups due to their strong activating and ortho-directing effects.

-

Hydrolysis: The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 2-(chloroacetyl)-3-methylhydroquinone.

Caption: Mechanism of the Houben-Hoesch reaction.

Causality of Experimental Choices:

-

Chloroacetonitrile: This reagent is chosen as it provides the required two-carbon electrophile with a leaving group (chloride) for the subsequent cyclization.

-

Zinc Chloride (ZnCl₂): A common and effective Lewis acid catalyst for the Houben-Hoesch reaction.[8]

-

Hydrogen Chloride (HCl): Essential for the formation of the reactive nitrilium ion.

-

Anhydrous Conditions: The reaction must be conducted under anhydrous conditions until the hydrolysis step to prevent premature decomposition of the catalyst and reagents.

Step 2: Intramolecular Cyclization

This step is a base-catalyzed intramolecular SN2 reaction, a variant of the Williamson ether synthesis.

Mechanism:

-

Deprotonation: A mild base deprotonates the more acidic phenolic hydroxyl group of 2-(chloroacetyl)-3-methylhydroquinone to form a phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the adjacent carbon atom bearing the chlorine atom.

-

Ring Closure: This intramolecular nucleophilic substitution results in the formation of the five-membered furanone ring and the expulsion of the chloride ion.

Caption: Mechanism of the intramolecular cyclization.

Causality of Experimental Choices:

-

Mild Base (e.g., Sodium Bicarbonate): A mild base is sufficient to deprotonate the phenolic hydroxyl group without promoting side reactions.

-

Solvent: A polar aprotic solvent like acetone or DMF can be used to dissolve the reactants and facilitate the SN2 reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(chloroacetyl)-3-methylhydroquinone

Caption: Experimental workflow for the Houben-Hoesch acylation.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 2-methylresorcinol (1.0 eq.), chloroacetonitrile (1.2 eq.), and anhydrous zinc chloride (1.5 eq.) in anhydrous diethyl ether.

-

Cool the mixture to 0°C in an ice bath.

-

Bubble a slow stream of dry hydrogen chloride gas through the stirred mixture for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and stir for 1 hour to hydrolyze the ketimine intermediate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(chloroacetyl)-3-methylhydroquinone.

Step 2: Synthesis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Caption: Experimental workflow for the intramolecular cyclization.

Procedure:

-

Dissolve the 2-(chloroacetyl)-3-methylhydroquinone (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add sodium bicarbonate (2.0 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

Quantitative Data Summary

| Parameter | Step 1: Acylation | Step 2: Cyclization |

| Key Reagents | 2-methylresorcinol, Chloroacetonitrile, ZnCl₂, HCl | 2-(chloroacetyl)-3-methylhydroquinone, NaHCO₃ |

| Molar Ratio (to starting material) | 1 : 1.2 : 1.5 | 1 : 2.0 |

| Solvent | Anhydrous Diethyl Ether | Acetone |

| Temperature | 0°C to Room Temperature | Reflux |

| Reaction Time | 12-18 hours | 4-6 hours |

| Estimated Yield | 60-70% | 80-90% |

Characterization of the Final Product

The structure of the synthesized 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one should be confirmed by standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:[11][12][13]

-

¹H NMR:

-

A singlet for the methyl group protons.

-

A singlet for the methylene protons of the furanone ring.

-

Two doublets for the aromatic protons, showing ortho-coupling.

-

A broad singlet for the phenolic hydroxyl proton (exchangeable with D₂O).

-

-

¹³C NMR:

-

A signal for the methyl carbon.

-

A signal for the methylene carbon.

-

Signals for the aromatic carbons, including those bearing the hydroxyl group and the methyl group.

-

A signal for the carbonyl carbon of the furanone ring.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band for the phenolic O-H stretch.

-

A strong absorption band for the C=O stretch of the lactone.

-

Absorptions corresponding to C-O stretching and aromatic C=C stretching.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₃, MW: 164.16 g/mol ).[14]

-

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound two-step synthesis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one from 2-methylresorcinol. The proposed pathway, utilizing a Houben-Hoesch acylation followed by an intramolecular cyclization, is based on well-established and reliable organic transformations. The detailed mechanistic insights and experimental protocols provide a solid foundation for the practical execution of this synthesis.

The availability of a reliable synthetic route to 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one opens up avenues for the exploration of its biological activities and its use as a versatile intermediate in the development of novel pharmaceuticals. Further optimization of reaction conditions and exploration of alternative cyclization methods could lead to even more efficient and scalable production of this valuable compound.

References

-

Hoesch, K. Eine neue Synthese aromatischer Ketone. I. Darstellung einiger Phenol-ketone. Berichte der deutschen chemischen Gesellschaft. 1915 , 48 (1), 1122–1133. [Link]

-

Houben, J.; Fischer, W. Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol- und Phenol-äther-ketimiden und -ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series). 1926 , 59 (1), 83–92. [Link]

-

Wikipedia. Hoesch reaction. [Link]

-

Organic Syntheses. Chloroacetonitrile. Org. Synth.1941 , 21, 21. [Link]

-

ResearchGate. Houben-Hoesch Reaction. [Link]

-

Scribd. B.SC - Part II - Houben Hoesch Reaction. [Link]

-

Beaudry Research Group, Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

-

PMC, NIH. New Benzofuran Derivatives as an Antioxidant Agent. J Young Pharm. 2011 , 3(4), 309-313. [Link]

-

ResearchGate. Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines. [Link]

-

ResearchGate. Scheme 2. Preparation of the quinones 2 and 3 from 2-methylhydroquinone. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Intramolecular cyclization using methyl(bismethylthio)sulphonium salts. Part 1. 2,3-Dihydrobenzofurans. 1983 , 1885-1889. [Link]

-

Chemical Communications. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. 2021 , 57, 10618-10621. [Link]

-

PMC, NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2023 , 8(12), 11089–11116. [Link]

- Google Patents. Synthetic method of 3- (alpha-methoxy) methylene benzofuran-2 (3H) -ketone.

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. MOJ Biorg Org Chem. 2016 , 1(1), 8-11. [Link]

-

Molecules. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. 2023 , 28(24), 8051. [Link]

-

ResearchGate. Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. [Link]

-

Semantic Scholar. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. [Link]

-

Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. 2017 , 9(5), 210-220. [Link]

-

RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine. RSC Adv., 2022 , 12, 12345-12359. [Link]

-

Bio-Ethanol, an Eco-Friendly Alternative to Fuel, and its Production from Lignocellulosic Biomass. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. [Link]

- Google Patents.

-

Semantic Scholar. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. [Link]

-

ResearchGate. 1 H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. [Link]

Sources

- 1. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. jocpr.com [jocpr.com]

- 5. bepls.com [bepls.com]

- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. grokipedia.com [grokipedia.com]

- 9. scribd.com [scribd.com]

- 10. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: A Technical Guide

Abstract

Introduction: The Benzofuranone Core in Scientific Research

The benzofuranone moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic molecules with significant biological activities. These activities span a wide range, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, featuring a phenolic hydroxyl group and a methyl group on the benzene ring, suggests potential for antioxidant activity and further functionalization in medicinal chemistry programs.

An unambiguous structural confirmation is paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide will deconstruct the expected spectroscopic signature of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

Synthesis and Structure

The synthesis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one would likely proceed via the intramolecular cyclization of a phenoxyacetic acid precursor, which itself is derived from the corresponding phenol. A plausible synthetic route is outlined below.

Diagram: Plausible Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the furanone ring, the methyl protons, and the phenolic hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-4 | ~6.8 | d | J ≈ 8.5 | Ortho coupling to H-5. Shielded by the hydroxyl group. |

| H-5 | ~7.2 | d | J ≈ 8.5 | Ortho coupling to H-4. |

| H-2 (CH₂) | ~4.6 | s | - | Methylene protons adjacent to a carbonyl and an oxygen atom. |

| 7-CH₃ | ~2.2 | s | - | Aromatic methyl group. |

| 6-OH | ~5.0 - 6.0 | br s | - | Phenolic proton, chemical shift is concentration and solvent dependent. |

Diagram: ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (C-3) | ~195 | Ketone carbonyl carbon. |

| C-7a | ~160 | Aromatic carbon attached to oxygen. |

| C-6 | ~155 | Aromatic carbon bearing the hydroxyl group. |

| C-3a | ~125 | Aromatic quaternary carbon. |

| C-5 | ~120 | Aromatic methine carbon. |

| C-4 | ~115 | Aromatic methine carbon. |

| C-7 | ~110 | Aromatic carbon bearing the methyl group. |

| O-CH₂ (C-2) | ~70 | Methylene carbon adjacent to oxygen. |

| 7-CH₃ | ~15 | Aromatic methyl carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations and establish the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is expected to be characterized by the following key absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Phenolic O-H | 3400 - 3200 | Broad, Strong | Stretching |

| Aromatic C-H | 3100 - 3000 | Medium | Stretching |

| Aliphatic C-H (CH₂ and CH₃) | 2980 - 2850 | Medium | Stretching |

| C=O (Ketone) | ~1700 | Strong | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium to Strong | Stretching |

| C-O (Ether) | 1250 - 1050 | Strong | Stretching |

Diagram: Key IR Absorptions

Caption: Predicted key functional group regions in the IR spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The molecular formula of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is C₉H₈O₃, with a monoisotopic mass of approximately 164.047 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 164.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for cyclic ketones, leading to a fragment at m/z 136.

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the furanone ring can lead to various smaller fragments.

-

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 149.

-

Diagram: Predicted Mass Fragmentation

A Comprehensive Technical Guide to 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS 21861-22-3)

Executive Summary: This document provides an in-depth technical overview of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS No. 21861-22-3), a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. The guide details its physicochemical properties, outlines a representative synthetic pathway with mechanistic considerations, describes its expected analytical and spectroscopic profile, and explores its potential applications in drug development. The inherent structural features of this molecule, namely the phenolic hydroxyl group and the benzofuranone core, suggest a promising potential for diverse biological activities, including antioxidant and anti-proliferative effects.[1][2][3] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuranone framework is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active molecules.[4] This structural core is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibiotic properties.[4][5] The fusion of a benzene ring with a furanone ring creates a rigid, planar system that can effectively interact with various biological targets. The specific substitution pattern on this core dramatically influences its therapeutic potential. 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one combines the reactive potential of the benzofuranone system with a phenolic group, a classic pharmacophore known for its antioxidant capabilities and role in hydrogen bonding with enzyme active sites.[1][2] This combination makes it a compound of considerable interest for further investigation and development.

Physicochemical and Structural Properties

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a solid, typically appearing as a beige or brown powder.[1][6] Its core structure consists of a fused benzene and furan ring system, with key functional groups including a hydroxyl group at the C6 position, a methyl group at the C7 position, and a ketone at the C3 position of the furanone ring.[1]

Sources

- 1. CAS 21861-22-3: 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one [cymitquimica.com]

- 2. (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | 139276-16-7 | Benchchem [benchchem.com]

- 3. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one [myskinrecipes.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to explain the underlying physicochemical principles that govern the solubility of this benzofuranone derivative. We present a framework for predicting solubility based on molecular structure and solvent properties, alongside detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is structured to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the research and development lifecycle. For a bioactive molecule like 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, a derivative of the versatile benzofuran scaffold, understanding its behavior in various organic solvents is paramount.[1] Poor solubility can create significant hurdles, leading to unreliable results in biological assays, complicating purification processes, and posing challenges for formulation and bioavailability.[2][3] This guide provides the theoretical foundation and practical methodologies to systematically characterize the solubility of this specific compound.

Molecular Structure Analysis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ) contains several key features that govern its interaction with organic solvents.[4][5]

-

Benzofuran Core: The fused benzene and furan rings form a largely rigid, aromatic, and nonpolar backbone. This component favors solubility in nonpolar or moderately polar solvents through van der Waals forces and π-π stacking interactions.

-

Polar Functional Groups: The molecule possesses a phenolic hydroxyl (-OH) group and a ketone (C=O) group. These groups introduce polarity and the capacity for hydrogen bonding.

-

The hydroxyl group can act as a hydrogen bond donor.

-

The ketone's carbonyl oxygen can act as a hydrogen bond acceptor.

-

-

Methyl Group: The methyl (-CH₃) substituent is a nonpolar, electron-donating group that slightly increases lipophilicity.

The interplay between the nonpolar core and the polar functional groups suggests that 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one will exhibit nuanced solubility, favoring solvents that can engage in both nonpolar and polar interactions.

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" remains a powerful predictive tool in chemistry.[6] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. We can categorize organic solvents and predict the solubility of our target compound accordingly.

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane)

These solvents interact primarily through weak van der Waals forces. While the benzofuran core has an affinity for these solvents, the polar hydroxyl and ketone groups will likely limit solubility. The energy required to break the hydrogen bonds between the solute molecules may not be compensated by the weak solute-solvent interactions.

-

Prediction: Low to moderate solubility.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF))

These solvents possess dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.

-

Acetone (CH₃COCH₃): Can accept a hydrogen bond from the solute's hydroxyl group and has a significant dipole moment to interact with the ketone. Its small alkyl groups offer some interaction with the nonpolar core.

-

Ethyl Acetate (CH₃COOCH₂CH₃): Similar to acetone, its ester carbonyl can accept hydrogen bonds. It is less polar than acetone but may better solvate the nonpolar regions.

-

DCM (CH₂Cl₂): A weakly polar solvent that is a poor hydrogen bond acceptor. It is effective at dissolving a wide range of organic compounds due to its ability to engage in dipole-dipole interactions without being strongly polar.

-

Prediction: Good solubility is expected, particularly in solvents like acetone and THF that are effective hydrogen bond acceptors.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can both donate and accept hydrogen bonds.

-

Methanol (CH₃OH) & Ethanol (C₂H₅OH): These alcohols can form strong hydrogen bonds with both the hydroxyl and ketone groups of the solute. The small alkyl chains can also interact favorably with the benzofuran ring.

-

Prediction: High solubility is strongly anticipated in lower-chain alcohols.

The following diagram illustrates the logical flow for selecting an appropriate solvent class based on the solute's structural characteristics.

Caption: Predictive solubility workflow based on solute-solvent interactions.

Experimental Determination of Solubility

While theoretical predictions are invaluable, they must be validated by empirical data. A systematic, tiered approach is recommended, starting with qualitative assessments and progressing to precise quantitative measurements.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a general classification of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents.

Materials:

-

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Selection of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol)

-

Micro-spatula

Procedure:

-

Preparation: Add approximately 1-2 mg of the compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (approx. 50 µL per drop). Start with 0.5 mL (10 drops).

-

Mixing: Cap the tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: A clear, homogenous solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

-

Insoluble: The solid material remains largely unchanged.

-

-

Documentation: Record the observation. If the compound is soluble, one can optionally add more solute to gauge the approximate saturation point. If insoluble, gentle warming can be attempted to see if solubility increases with temperature.[7]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[2][8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound. This protocol is adapted from established methodologies like the OECD Test Guideline 105, which, although designed for water, provides a robust framework applicable to organic solvents.[9][10][11]

Objective: To determine the precise solubility (e.g., in mg/mL or µg/mL) of the compound in a specific solvent at a controlled temperature.

Materials:

-

6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Solvent of interest

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

Part A: Sample Preparation & Equilibration

-

Add Excess Solute: Weigh an excess amount of the compound (e.g., 10 mg) into a glass vial. The key is to ensure that undissolved solid remains at equilibrium.[12]

-

Add Solvent: Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Some systems may require 48 hours.[12][13]

Part B: Sample Analysis (Using HPLC)

-

Sample Withdrawal: After equilibration, let the vials stand undisturbed for a short period to allow solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a pre-established calibration curve.

Part C: Calibration Curve

-

Prepare a series of standard solutions of the compound in the mobile phase at known concentrations.

-

Inject each standard into the HPLC and record the peak area.

-

Plot a graph of peak area versus concentration and determine the linear regression equation.

Calculation: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

The following diagram outlines the workflow for the quantitative shake-flask method.

Caption: Workflow for the quantitative shake-flask solubility determination method.

Summary of Expected Solubility and Data Presentation

Based on the structural analysis, the following solubility profile is anticipated. This table should be populated with experimental data as it is generated.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |

| Nonpolar | Hexane | Low | Data to be determined | Van der Waals forces only. |

| Toluene | Low to Moderate | Data to be determined | π-π interactions may improve solubility over hexane. | |

| Polar Aprotic | Dichloromethane | Moderate | Data to be determined | General-purpose solvent for many organics. |

| Ethyl Acetate | Good | Data to be determined | H-bond acceptor. | |

| Acetone | Good to High | Data to be determined | Strong H-bond acceptor. | |

| Tetrahydrofuran (THF) | Good to High | Data to be determined | Strong H-bond acceptor. | |

| Polar Protic | Isopropanol | High | Data to be determined | H-bond donor and acceptor. |

| Ethanol | High | Data to be determined | H-bond donor and acceptor. | |

| Methanol | Very High | Data to be determined | Most polar alcohol, strong H-bonding. |

Conclusion

The solubility of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one in organic solvents is governed by a balance between its nonpolar aromatic core and its polar, hydrogen-bonding functional groups. A high degree of solubility is predicted in polar solvents, particularly alcohols (protic) and ketones (aprotic), while limited solubility is expected in nonpolar hydrocarbon solvents. This guide provides both the theoretical framework to understand these interactions and the robust, practical protocols required for accurate experimental determination. By following the systematic approach outlined herein, researchers can confidently select appropriate solvents, ensuring the integrity and success of their scientific endeavors.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Scymaris. (n.d.). Water Solubility.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Faculty of Science, Tanta University. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). 6-Hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one.

- Pal, M., et al. (2013, August 1). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.

- CymitQuimica. (n.d.). CAS 21861-22-3: 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

- ChemBK. (2024, April 9). 6-hydroxy-1-benzofuran-3(2H)-one.

- PubChem. (n.d.). 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one.

- Alfa Chemistry. (n.d.). CAS 21861-22-3 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one.

- Pal, M., et al. (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones.

- Journal of Chemical, Biological and Physical Sciences. (2023, November 17). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)

- Sobańska, A. W., et al. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.

- Maramai, S., et al. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry.

- Liu, Z., et al. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.

- Benchchem. (n.d.). (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one.

- ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.

- International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance.

- MDPI. (n.d.).

- Hu, G., et al. (2017, August 14). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules.

- PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one.

- Echemi. (n.d.). 6-Hydroxy-N-methyl-2-methyl-1-benzofuran-3-carboxamide 638217-08-0.

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. CAS 21861-22-3: 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. scielo.br [scielo.br]

- 13. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Isolation of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: A Methodological Framework for a Novel Benzofuranone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation and purification of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one. Benzofuranone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and prevalence in natural products, particularly those of fungal and plant origin.[1][2][3] While the specific natural occurrence of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS 21861-22-3) is not definitively documented in current scientific literature, this guide presents a robust, generalized protocol applicable to the isolation of structurally similar phenolic secondary metabolites from fungal sources. The procedures detailed herein are grounded in established principles of natural product chemistry, offering researchers, scientists, and drug development professionals a practical framework for the discovery and purification of novel benzofuranones.

Introduction: The Benzofuranone Scaffold and Its Therapeutic Potential

The benzofuranone core is a privileged heterocyclic system that forms the backbone of numerous biologically active compounds.[4] These molecules have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][3] Natural sources, especially filamentous fungi, represent a vast and largely untapped reservoir of novel benzofuranone derivatives.[5][6] Fungi have evolved complex biosynthetic pathways to produce a remarkable diversity of secondary metabolites, many of which have been developed into life-saving therapeutics.[7]

The target of this guide, 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, is a phenolic compound whose structure suggests potential for antioxidant activity due to its hydroxyl group.[8] The isolation of such compounds is a critical first step in the drug discovery pipeline, enabling detailed structural elucidation, biological screening, and the generation of pharmacophores for synthetic optimization. This document outlines a systematic and efficient workflow for isolating compounds of this class from a fungal fermentation culture.

Sourcing and Cultivation of a Producer Organism

While no specific natural producer of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one has been identified, fungi of the genus Aspergillus are well-documented producers of a vast array of phenolic secondary metabolites and are a logical starting point for a screening program.[7][9][10] The following protocol describes a typical submerged fermentation process.

Fungal Strain and Culture Conditions

A fungal strain, for instance, a soil-isolated Aspergillus niger, would be selected for this procedure.[9][10] The rationale for choosing a strain like A. niger is its known capacity to synthesize diverse phenolic compounds.

Table 1: Fermentation Parameters

| Parameter | Condition | Rationale |

| Culture Medium | Potato Dextrose Broth (PDB) | A general-purpose medium supporting robust growth and secondary metabolite production in many fungal species. |

| Inoculum | Spore suspension (1 x 10⁷ spores/mL) | Ensures a synchronous start to the culture, leading to more consistent metabolite profiles.[9] |

| Temperature | 28-30°C | Optimal growth temperature for many Aspergillus species. |

| Agitation | 150-200 rpm | Provides adequate aeration and nutrient distribution in submerged fermentation.[9] |

| Incubation Period | 9-14 days | Secondary metabolite production is often highest during the stationary phase of fungal growth.[9] |

| Culture Volume | Scalable (e.g., 10 L) | Sufficient volume to obtain workable quantities of the target compound. |

The causality behind these choices lies in creating an environment that encourages the fungus to shift from primary (growth-related) to secondary metabolism. The nutrient-rich medium, combined with a controlled environment, allows for initial biomass accumulation, followed by a period where the production of specialized, often bioactive, compounds is triggered.

A Step-by-Step Protocol for Isolation and Purification

The following workflow is a self-validating system, where each step is designed to enrich the target compound based on its physicochemical properties, primarily its polarity, which is influenced by the phenolic hydroxyl group and the benzofuranone core.

Stage 1: Extraction of Fungal Metabolites

The initial step aims to separate the secondary metabolites from the fungal biomass and the aqueous culture medium. Since bioactive compounds can be both intracellular and extracellular, a comprehensive extraction of both the mycelia and the culture filtrate is crucial.

Protocol:

-

Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.

-

Filtrate Extraction:

-

To the culture filtrate, add an equal volume of ethyl acetate (EtOAc). Ethyl acetate is a moderately polar solvent, effective at extracting a wide range of secondary metabolites, including phenolic compounds, from an aqueous matrix.[7][10]

-

Perform a liquid-liquid extraction in a separatory funnel, shaking vigorously and allowing the layers to separate.

-

Collect the organic (EtOAc) layer. Repeat this extraction three times to ensure exhaustive recovery of the metabolites.

-

Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude filtrate extract.

-

-

Mycelial Extraction:

-

Freeze-dry (lyophilize) the harvested mycelia to remove water and facilitate cell disruption.

-

Grind the dried mycelia into a fine powder.

-

Macerate the mycelial powder in methanol (MeOH) for 24 hours. Methanol is a polar solvent that can efficiently penetrate the cell walls and extract intracellular compounds.

-

Filter the extract and concentrate it under reduced pressure.

-

Resuspend the resulting residue in water and perform a liquid-liquid extraction with ethyl acetate as described for the filtrate.

-

Concentrate the pooled ethyl acetate layers to yield the crude mycelial extract.

-

-

Pooling: Combine the crude filtrate and mycelial extracts for subsequent purification.

Stage 2: Chromatographic Purification

Chromatography is the cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. A multi-step approach is typically required to achieve high purity.

Workflow Diagram: Isolation and Purification

Caption: A generalized workflow for the isolation of benzofuranones.

Protocol:

-

Vacuum Liquid Chromatography (VLC):

-

Rationale: VLC is a rapid, low-pressure chromatographic technique ideal for the initial fractionation of the crude extract. It provides a coarse separation based on polarity.

-

Stationary Phase: Silica gel 60.

-

Procedure:

-

Dry the crude extract onto a small amount of silica gel.

-

Load this onto the top of a sintered glass funnel packed with silica gel.

-

Elute the column with a step gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

-

Elution System (Example):

-

Hexane (100%)

-

Hexane:EtOAc (9:1, 8:2, 1:1)

-

EtOAc (100%)

-

EtOAc:MeOH (9:1)

-

-

Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and with a staining agent (e.g., vanillin-sulfuric acid) to identify fractions containing phenolic compounds. Pool fractions with similar TLC profiles that contain the compound of interest.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is a high-resolution technique essential for obtaining the final pure compound. A reversed-phase C18 column is chosen because it effectively separates moderately polar compounds like phenolic benzofuranones.[11][12]

-

Stationary Phase: Reversed-phase C18 silica gel (e.g., 10 µm particle size).

-

Mobile Phase: An isocratic or shallow gradient system of methanol (or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape for phenolic compounds.

-

Procedure:

-

Dissolve the enriched fraction from VLC in a suitable solvent (e.g., methanol).

-

Inject the sample onto the semi-preparative HPLC system.

-

Monitor the elution using a UV detector, likely at a wavelength where the benzofuranone chromophore absorbs (e.g., 254 nm).

-

Collect the peak corresponding to the target compound.

-

Verify the purity of the collected fraction by analytical HPLC. Repeat the semi-preparative HPLC step if necessary until the desired purity (>95%) is achieved.

-

-

Table 2: Example HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 x 10 mm, 10 µm) |

| Mobile Phase | 60% Methanol in Water + 0.1% Formic Acid |

| Flow Rate | 3.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL |

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy reveals the carbon-hydrogen framework, while 2D NMR experiments (like COSY, HSQC, and HMBC) establish the connectivity of atoms within the molecule.

The data obtained would be compared to the known spectroscopic data for 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one to confirm its identity.

Conclusion

This guide presents a robust and logical workflow for the isolation of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one or structurally related phenolic compounds from fungal sources. By following a systematic process of fermentation, extraction, and multi-step chromatographic purification, researchers can effectively isolate novel natural products for further investigation. Each step in the protocol is designed with clear scientific rationale, ensuring a high probability of success and providing a self-validating framework for the discovery of new bioactive molecules. This methodology is not only a roadmap for isolating a specific class of compounds but also a foundational approach in the broader field of natural product drug discovery.

References

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]

-

Al-Maliki, J. K. (2021). Optimization of Phenolic Compound Production By Local Aspergillus Niger B1b Isolate. IOP Conference Series: Earth and Environmental Science, 790(1), 012028. [Link]

-

Agilent Technologies. (2007). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. Retrieved from [Link]

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. ResearchGate. Retrieved from [Link]

-

Talib, W. H., et al. (2015). ANTIOXIDANT PRODUCTION FROM LOCAL FUNGAL ISOLATE. Iraqi Journal of Agricultural Sciences, 46(Special Issue), 1-8. [Link]

-

Silver, J. (2016). What should I do to prepare for HPLC of fungal secondary metabolites? ResearchGate. Retrieved from [Link]

-

Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Retrieved from [Link]

-

Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. [Link]

-

Toth, B., et al. (2017). Purification of fungal secondary metabolites by centrifugal partition chromatography. University of Szeged. Retrieved from [Link]

-

Li, G. H., et al. (2012). Two new benzofuran derivatives from the fungus Stereum sp. YMF1.1684. Journal of Asian Natural Products Research, 14(10), 990-994. [Link]

-

El-Hawary, S. S., et al. (2023). Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation. MDPI. [Link]

-

Santos-Buelga, C., et al. (2012). Extraction and isolation of phenolic compounds. Methods in Molecular Biology, 864, 427-464. [Link]

-

Liu, G., et al. (2018). Analysis of Secondary Metabolites from Plant Endophytic Fungi. Methods in Molecular Biology, 1848, 29-38. [Link]

-

Brás, N. F., & Cerqueira, N. M. F. S. A. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural Product Reports, 30(7), 965-991. [Link]

-

Wang, Y., et al. (2016). Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. Chirality, 28(8), 581-584. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. actascientific.com [actascientific.com]

- 4. chemistryviews.org [chemistryviews.org]

- 5. cub.ynu.edu.cn [cub.ynu.edu.cn]

- 6. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. CAS 21861-22-3: 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Elucidating the Biosynthetic Pathway of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Abstract

This technical guide provides a comprehensive, in-depth framework for the elucidation of the biosynthetic pathway of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one. Benzofuranone scaffolds are prevalent in numerous biologically active natural products, and understanding their biosynthesis is critical for applications in synthetic biology, drug discovery, and metabolic engineering. This document is intended for researchers, scientists, and drug development professionals, offering a logical, multi-faceted investigative strategy. We will move from identifying primary metabolic precursors through isotopic labeling to pinpointing the responsible biosynthetic gene cluster (BGC) via genomic and genetic approaches, and finally, characterizing the functions of individual enzymes through in vitro assays. The causality behind each experimental choice is explained, ensuring a robust and self-validating research program.

Introduction and Hypothesized Biosynthetic Origin

The molecule 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a substituted heterocyclic compound.[1] Its structure, featuring an aromatic ring fused to a furanone ring, is characteristic of many natural products derived from the polyketide pathway.[2][3] Polyketides are a large class of secondary metabolites assembled by polyketide synthases (PKSs) through the repeated condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA.[4][5]

The core of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is likely assembled by a Type I or Type II PKS, followed by a series of tailoring reactions. We hypothesize a pathway initiated by the formation of a tetraketide chain from one acetyl-CoA starter unit and three malonyl-CoA extender units. This linear polyketide would then undergo intramolecular cyclization to form an aromatic intermediate. Subsequent tailoring enzymes, such as a Cytochrome P450 monooxygenase (P450) and a methyltransferase, would then be required to perform the hydroxylation, final ring closure to form the furanone, and methylation, respectively.[6][7] Elucidating this pathway provides access to novel enzymatic tools and enables the engineered biosynthesis of new, potentially bioactive, benzofuranone analogs.[8]

Sources

- 1. 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one [myskinrecipes.com]

- 2. Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hidden enzymology of bacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

"6-hydroxy-7-methyl-1-benzofuran-3(2H)-one" theoretical conformational analysis

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Authored by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, governing its interactions with biological targets and ultimately defining its pharmacological profile. For drug discovery and development professionals, a thorough understanding of a molecule's conformational landscape is not merely academic—it is a prerequisite for rational design. This guide provides a comprehensive framework for the theoretical conformational analysis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, a member of the benzofuranone class of heterocyclic compounds. Benzofuran derivatives are of significant interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document details a robust, multi-step computational workflow, blending the efficiency of molecular mechanics with the accuracy of quantum chemical methods. It is intended to serve as a practical guide for researchers, explaining not only the procedural steps but also the fundamental principles and strategic decisions that ensure a scientifically rigorous analysis.

The Strategic Imperative of Conformational Analysis in Drug Design

The shape of a molecule dictates its ability to interact with specific biological targets, such as enzymes or receptors.[5] Conformational analysis is the exploration of the various spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. These different arrangements, known as conformers, often possess distinct energy levels. The most stable, low-energy conformers are more likely to be present under physiological conditions and are therefore of greatest interest.

For a molecule like 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one, understanding its preferred three-dimensional structure is critical. Key questions that a conformational analysis seeks to answer include:

-

What is the orientation of the hydroxyl and methyl groups on the aromatic ring?

-

Is the five-membered dihydrofuranone ring planar or puckered?

-

Are there significant intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations?

The answers to these questions provide invaluable insights for lead optimization, helping to design molecules with improved potency and selectivity. This analysis serves as the foundation for more advanced computational studies, such as molecular docking and pharmacophore modeling.[6]

Theoretical Foundations: A Dual-Pronged Approach

A comprehensive conformational analysis leverages a combination of computational methods to balance speed and accuracy. The process involves first scanning the vast conformational space with a computationally inexpensive method, followed by refining the most promising candidates with a more accurate, albeit slower, method.

Molecular Mechanics (MM): The Initial Exploration

Molecular Mechanics (MM) is a method that describes a molecule as a collection of atoms held together by springs (bonds).[7] It uses classical physics to calculate the potential energy of a molecule based on bond lengths, bond angles, and torsional angles.

-

Causality of Choice: MM is exceptionally fast, making it the ideal choice for an initial, broad search of the molecule's potential energy surface.[7][8] This allows for the rapid generation of thousands of potential conformers, ensuring a comprehensive exploration of the possible shapes the molecule can adopt.[9] Force fields like MMFF (Merck Molecular Force Field) are well-parameterized for a wide range of organic molecules and provide a reliable first pass.

Density Functional Theory (DFT): The Gold Standard for Refinement

To achieve high accuracy, we turn to quantum mechanics (QM). Density Functional Theory (DFT) is a QM method that has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency.[10] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a molecule from its electron density.[7][10]

-

Expertise in Application: The geometry optimization process in DFT systematically adjusts the atomic coordinates to find the arrangement that corresponds to the lowest possible energy on the potential energy surface.[11][12] This provides highly accurate molecular structures and relative energies. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) is critical for obtaining reliable results; these have been shown to perform well for a wide range of organic molecules.[7][13] A subsequent vibrational frequency calculation is essential to verify that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies).

Experimental Protocol: A Self-Validating Computational Workflow

The following step-by-step protocol outlines a robust and self-validating workflow for the conformational analysis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one.

Step 1: 2D Sketching and 3D Structure Generation

-

Draw the 2D structure of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one using a chemical drawing program.[14]

-

Convert the 2D drawing into an initial 3D structure. This initial model will have standard bond lengths and angles but will not be energetically minimized.

Step 2: Molecular Mechanics Conformational Search

-

Select the rotatable bonds for exploration. For this molecule, the primary rotatable bond is the C-O bond of the hydroxyl group.

-

Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF). This will generate a large ensemble of conformers by rotating the selected bonds through 360 degrees in discrete steps.

-

During the search, each newly generated conformer is subjected to a quick energy minimization to relax the structure.

Step 3: Clustering and Selection of Representative Conformers

-

Filter the resulting conformers by removing those above a specified energy threshold (e.g., 10 kcal/mol) from the global minimum.

-

Cluster the remaining conformers based on a root-mean-square deviation (RMSD) of atomic positions. This groups structurally similar conformers together.

-

Select the lowest-energy conformer from each cluster as a representative for the next stage of high-accuracy refinement. This ensures a diverse set of low-energy structures is carried forward.

Step 4: DFT Geometry Optimization

-

For each representative conformer, perform a full geometry optimization using DFT. A recommended level of theory is B3LYP with the 6-31G* basis set.[7]

-

This calculation will refine the molecular geometry, adjusting bond lengths and angles to find the nearest stationary point on the potential energy surface.

Step 5: Vibrational Frequency Calculation and Energy Refinement

-

Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G*) for each DFT-optimized structure.

-

Self-Validation Check: Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies. The presence of an imaginary frequency would indicate a transition state, not a stable conformer.

-

From the frequency calculation, obtain the Gibbs free energies. These values are more relevant than simple electronic energies for comparing conformer stabilities at a given temperature.

Step 6: Analysis of Results

-

Calculate the relative energies (ΔE and ΔG) of all stable conformers with respect to the global minimum.

-

Determine the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K) to understand their statistical distribution.

-

Analyze the key geometric parameters, such as the dihedral angle defining the orientation of the hydroxyl group and the planarity of the ring system.

-

Identify any stabilizing intramolecular interactions, such as a potential hydrogen bond between the 6-hydroxy group and the ketone oxygen at position 3. Studies on related benzofuranones have shown that such intramolecular hydrogen bonds can be a major stabilizing factor.[15]

Visualization and Data Presentation

Clear presentation of data is crucial for interpretation and communication.

Computational Workflow Diagram

Caption: Workflow for Theoretical Conformational Analysis.

Hypothetical Conformational Energy Landscape

Caption: Energy relationships between hypothetical stable conformers.

Table of Predicted Conformational Data

| Conformer ID | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) @ 298K | Key Dihedral Angle (C5-C6-O-H) (°) | Intramolecular H-Bond (O-H···O=C) (Å) |

| A | 0.00 | 0.00 | 85.1 | 0.5 | 1.95 |

| B | 1.52 | 1.45 | 10.5 | 179.8 | --- |

| C | 2.75 | 2.88 | 4.4 | -95.2 | --- |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected output from the described computational workflow.

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-tiered computational strategy for the conformational analysis of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one. By systematically exploring the conformational space with molecular mechanics and subsequently refining low-energy structures with density functional theory, researchers can build a detailed and accurate model of the molecule's conformational preferences. The resulting data on relative stabilities, populations, and key structural features provide a critical foundation for understanding structure-activity relationships (SAR) and driving rational drug design efforts. The insights gained from this theoretical analysis are pivotal for predicting molecular recognition events and for the subsequent design of more potent and selective therapeutic agents.

References

-

Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Available from: [Link]

-

Schrödinger. (n.d.). ConfGen. Available from: [Link]

-

Schrödinger. (n.d.). MacroModel. Available from: [Link]

-

VeraChem LLC. (n.d.). Small Molecule Tools. Available from: [Link]

-

CCDC. (n.d.). CSD Conformer Generator. Available from: [Link]

-

MDPI. (2020). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Available from: [Link]

-

ResearchGate. (n.d.). Geometry optimization in density functional methods. Available from: [Link]

-

Springer. (2009). Derivatives of benzo[b]furan. Part I. Conformational studies of khellinone and visnaginone. Available from: [Link]

-

ChemBK. (2024). 6-hydroxy-1-benzofuran-3(2H)-one. Available from: [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Available from: [Link]

-

Software Ic. (n.d.). Geometry Optimization – EXPO. Available from: [Link]

-

PubMed. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Available from: [Link]

-

arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Available from: [Link]

-

ResearchGate. (2016). Novel benzofuran derivatives: Synthesis and antitumor activity. Available from: [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Available from: [Link]

-

RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

PubChemLite. (n.d.). 6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one. Available from: [Link]

-

My Skin Recipes. (n.d.). 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one. Available from: [Link]

-

Rowan Scientific. (n.d.). Conformational Searching. Available from: [Link]

-

PubChem. (n.d.). 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. Available from: [Link]

-

PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1984). Conformational studies. Part 14. An X-ray analysis of 6α-hydroxy-4,4-dimethylandrostan-3-one. Available from: [Link]

-

NIST WebBook. (n.d.). (6R)-7a-Hydroxy-3,6-dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one. Available from: [Link]

-

ACS Publications. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available from: [Link]

-

ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Available from: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Searching | Rowan [rowansci.com]

- 6. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 8. schrodinger.com [schrodinger.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. mdpi.com [mdpi.com]

- 14. verachem.com [verachem.com]

- 15. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract